3-(2-Cyclohexenyl)quinoline
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Overview
Description
The compound features a quinoline core with a cyclohexenyl substituent, making it a unique structure with diverse chemical properties.
Scientific Research Applications
3-(2-Cyclohexenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
3-(2-Cyclohexenyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines primarily target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
Quinolines generally interact with their targets by stabilizing a covalent enzyme-dna complex in which the dna is cleaved in both strands . This interaction disrupts the normal functioning of the enzymes, leading to inhibition of bacterial DNA synthesis and ultimately cell death .
Biochemical Pathways
Quinolines are known to interfere with the dna supercoiling process, a critical step in dna replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, quinolines disrupt the supercoiling process, leading to inhibition of bacterial growth .
Pharmacokinetics
Quinolones, a class of compounds closely related to quinolines, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that this compound may also exhibit good absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given its structural similarity to other quinolines, it is likely to exhibit antimicrobial activity by causing bacterial cell death through the inhibition of dna replication .
Action Environment
The action of this compound, like other quinolines, can be influenced by various environmental factors. For instance, the presence of metal ions can affect the activity and selectivity of quinoline derivatives . Additionally, the pH, temperature, and presence of other compounds can also influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This highlights the need for the development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexenyl)quinoline can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor under acidic conditions. For instance, the Skraup synthesis, which involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene, can be adapted to introduce the cyclohexenyl group . Another method includes the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Cyclohexenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-Cyclohexenylquinoline: A structural isomer with different chemical properties.
3-Phenylquinoline: Another derivative with a phenyl group instead of a cyclohexenyl group.
Uniqueness: 3-(2-Cyclohexenyl)quinoline stands out due to its unique combination of a quinoline core and a cyclohexenyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-cyclohex-2-en-1-ylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYHMYVTIXYATQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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